5-(Dimethoxymethyl)-2-fluorobenzonitrile
Overview
Description
5-(Dimethoxymethyl)-2-fluorobenzonitrile: is an organic compound with a unique structure that includes a dimethoxymethyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethoxymethyl)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-(Dimethoxymethyl)-2-fluorobenzoic acid.
Reduction: Formation of 5-(Dimethoxymethyl)-2-fluorobenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Dimethoxymethyl)-2-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2-fluorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets.
Comparison with Similar Compounds
2-Fluorobenzonitrile: Lacks the dimethoxymethyl group, making it less versatile in synthetic applications.
5-(Methoxymethyl)-2-fluorobenzonitrile: Similar structure but with only one methoxy group, leading to different reactivity and applications.
5-(Dimethoxymethyl)-4-fluorobenzonitrile: Positional isomer with different substitution pattern, affecting its chemical properties.
Properties
IUPAC Name |
5-(dimethoxymethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBZHXCYXBATBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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